molecular formula C9H14N4 B1610506 2-(3-甲基哌嗪-1-基)嘧啶 CAS No. 59215-34-8

2-(3-甲基哌嗪-1-基)嘧啶

货号 B1610506
CAS 编号: 59215-34-8
分子量: 178.23 g/mol
InChI 键: NCORXGRXMXIUCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Methylpiperazin-1-YL)pyrimidine is a derivative of Pyrimidinylpiperazine, a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It has negligible affinity for the dopamine D2, D3, and D4 receptors and does not appear to have significant affinity for the α1-adrenergic receptors .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 2-(3-Methylpiperazin-1-YL)pyrimidine is not detailed in the retrieved sources.


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving 2-(3-Methylpiperazin-1-YL)pyrimidine are not detailed in the retrieved sources.

科学研究应用

组胺 H4 受体配体

  • Altenbach 等人 (2008) 研究了一系列 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体。他们发现对核心嘧啶部分和其他结构元素进行系统修饰可以提高效力,并产生在动物模型中具有潜在抗炎和镇痛活性的有希望的化合物 (Altenbach 等人,2008)

PET 成像剂

  • 王等人 (2018) 合成了一种新的潜在 PET(正电子发射断层扫描)剂,用于对神经炎症中的 IRAK4 酶进行成像。该化合物是一种吡唑并[1,5-a]嘧啶衍生物,显示出高放射化学收率和纯度 (王等人,2018)

胆碱酯酶和 Aβ 聚集抑制剂

  • Mohamed 等人 (2011) 探索了一类新型的 2,4-二取代嘧啶作为双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂,确定了具有有效抑制活性和在阿尔茨海默病治疗中具有潜在应用的化合物 (Mohamed 等人,2011)

组胺 H3 受体配体

  • Sadek 等人 (2014) 专注于含有 2,4-二氨基-和 2,4,6-三氨基嘧啶衍生物的化合物,用于与人组胺 H3 和 H4 受体的结合亲和力,揭示了具有高亲和力和有希望的类药特性的化合物 (Sadek 等人,2014)

合成中的有机锂试剂

  • Abdou (2006) 报道了使用有机锂试剂区域选择性合成新型嘧啶衍生物,展示了对形成 C-4 取代产物的高选择性 (Abdou,2006)

5-HT7 受体拮抗剂

  • Strekowski 等人 (2016) 合成了一系列哌嗪-1-基取代杂芳基作为 5-HT7 受体的配体,研究了影响结合亲和力的结构特征,并确定了具有拮抗特性和不同选择性特征的化合物 (Strekowski 等人,2016)

CB2 中性拮抗剂

  • Tuo 等人 (2018) 设计了新型恶唑并[5,4-d]嘧啶作为 CB2 配体,在纳摩尔范围内表现出结合亲和力,并且对 CB1 受体具有显着的选择性,表明其作为竞争性中性拮抗剂的潜在用途 (Tuo 等人,2018)

未来方向

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes their use in the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, and in the chemotherapy of AIDS . Future research may focus on the development of new transition metal-mediated protocols for pyrimidine synthesis .

属性

IUPAC Name

2-(3-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORXGRXMXIUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541143
Record name 2-(3-Methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperazin-1-YL)pyrimidine

CAS RN

59215-34-8
Record name 2-(3-Methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpiperazin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpiperazin-1-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(3-Methylpiperazin-1-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(3-Methylpiperazin-1-YL)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(3-Methylpiperazin-1-YL)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(3-Methylpiperazin-1-YL)pyrimidine

Citations

For This Compound
1
Citations
AH Miah, IED Smith, M Rackham, A Mares… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) is an important kinase of the innate immune system. Herein, we describe the optimization of a series of RIPK2 PROTACs …
Number of citations: 28 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。